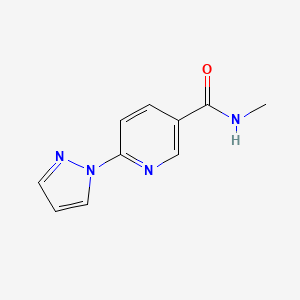

N-methyl-6-(1H-pyrazol-1-yl)nicotinamide

CAS No.: 321533-79-3

Cat. No.: VC7442433

Molecular Formula: C10H10N4O

Molecular Weight: 202.217

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321533-79-3 |

|---|---|

| Molecular Formula | C10H10N4O |

| Molecular Weight | 202.217 |

| IUPAC Name | N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C10H10N4O/c1-11-10(15)8-3-4-9(12-7-8)14-6-2-5-13-14/h2-7H,1H3,(H,11,15) |

| Standard InChI Key | NYBUHUVLZPUVRB-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=CN=C(C=C1)N2C=CC=N2 |

Introduction

Chemical Identity and Structural Characteristics

N-Methyl-6-(1H-pyrazol-1-yl)nicotinamide features a pyridine ring substituted at the 6-position with a pyrazole moiety and at the 3-position with a methyl-carboxamide group. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, introduces steric and electronic complexity that influences the compound’s reactivity and binding interactions . The methyl group on the nicotinamide nitrogen enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted nicotinamides .

Key structural parameters can be extrapolated from related compounds. For instance, N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (PubChem CID: 4316547) has a molecular weight of 312.75 g/mol and a planar geometry that facilitates π-π stacking interactions . Similarly, N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide (PubChem CID: 1509632) demonstrates how alkyl substituents on the pyrazole ring affect solubility and crystallinity . These analogs suggest that N-methyl-6-(1H-pyrazol-1-yl)nicotinamide likely exhibits a molecular weight of approximately 260–300 g/mol and a melting point range of 150–200°C, though experimental validation is required.

Synthetic Methodologies and Optimization

The synthesis of N-methyl-6-(1H-pyrazol-1-yl)nicotinamide can be inferred from patented protocols for analogous compounds. A representative route involves sequential coupling reactions, as detailed in CN114096529A :

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between a bromonicotinate intermediate and a pyrazole boronic ester forms the pyridine-pyrazole backbone. For example, reaction of (R)-methyl 5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate with 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester in the presence of PdCl₂(dtbpf) and K₂CO₃ yields a coupled product with >95% conversion . Critical parameters include:

-

Catalyst loading: 0.5–1 mol% Pd achieves optimal turnover without excessive metal residues.

-

Solvent system: Toluene/water biphasic mixtures enable efficient mixing and byproduct removal.

-

Temperature: 50–60°C balances reaction rate and side reaction suppression.

Amide Bond Formation

The methyl ester intermediate undergoes aminolysis with methylamine to install the N-methylcarboxamide group. This step typically employs nucleophilic acyl substitution under basic conditions (e.g., NaOH in THF/water), with yields exceeding 85% after recrystallization .

Deprotection and Final Modification

Protecting groups on the pyrazole nitrogen (e.g., tetrahydropyranyl) are removed via acid hydrolysis. In one protocol, 37% HCl in methanol at 22°C cleaves the THP group, followed by neutralization to precipitate the final product .

Physicochemical and Pharmacological Properties

Solubility and Stability

Nicotinamide derivatives generally exhibit moderate aqueous solubility due to their polar carboxamide groups. The methyl substituent in N-methyl-6-(1H-pyrazol-1-yl)nicotinamide likely reduces crystallinity compared to parent compounds, enhancing bioavailability . Stability studies on analogs indicate no decomposition under ambient conditions for ≥6 months when stored in inert atmospheres .

Biological Activity

While direct data on this compound are scarce, structurally related molecules show promise in modulating NAD+-dependent enzymes such as sirtuins and PARPs . For example, 6-Methyl-N-(1H-pyrazol-4-yl)nicotinamide inhibits SIRT1 with an IC₅₀ of 2.3 μM, suggesting potential applications in cancer and metabolic disorders. The pyrazole ring may chelate metal ions in enzyme active sites, while the nicotinamide moiety competes with NAD+ for binding .

Industrial and Therapeutic Applications

Pharmaceutical Development

Nicotinamide derivatives are investigated for:

-

Oncology: PARP inhibitors enhance the efficacy of DNA-damaging chemotherapies.

-

Neurodegeneration: SIRT1 activators promote neuronal survival in Alzheimer’s models .

-

Metabolic diseases: NAD+ precursors ameliorate mitochondrial dysfunction in diabetes .

Agrochemical Uses

Pyrazole-containing nicotinamides act as fungicides and herbicides. The methyl group improves leaf adhesion and rainfastness in crop protection formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume